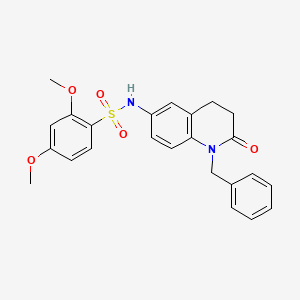

![molecular formula C15H19N5O3S2 B2925657 N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide CAS No. 2097920-81-3](/img/structure/B2925657.png)

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.

BenchChem offers high-quality N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Sulfonamide compounds, including structures similar to N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide, have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Inhibitors of carbonic anhydrase can therefore have therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. For example, Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their inhibitory activity against carbonic anhydrases, showing significant inhibition against isozymes associated with tumor growth, such as CA IX and XII, suggesting potential applications in cancer therapy (Alafeefy et al., 2015).

Anticancer Activity

Several sulfonamide derivatives have been evaluated for their anticancer properties. Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which include piperazine substituents, indicating a significant impact on various cancer cell lines. This research highlights the potential of sulfonamide compounds in the development of new anticancer agents (Turov, 2020).

Antimicrobial Properties

Sulfonamide compounds have also been investigated for their antimicrobial properties. Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazole compounds and evaluated their antimicrobial activity, highlighting the broad therapeutic potential of sulfonamide derivatives beyond their traditional role as diuretics and antibacterial agents (Jagtap et al., 2010).

Molecular Docking Studies

Molecular docking studies have been utilized to explore the interaction of sulfonamide compounds with various biological targets, aiding in the design of compounds with improved efficacy and selectivity. Bashandy et al. (2014) performed molecular docking to assess the binding of N,N-dimethylbenzenesulfonamide derivatives to carbonic anhydrase IX, a target associated with cancer cell proliferation, to optimize compounds for anticancer activity (Bashandy et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, sulfonamide derivatives have been investigated for their role in corrosion inhibition, demonstrating the versatility of these compounds. Hu et al. (2016) explored the corrosion inhibitory effect of benzothiazole derivatives on steel, providing insights into the application of sulfonamides in material science and engineering (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity

Mode of Action

It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds, which could alter the function of the target molecules.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their death

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have the ability to kill or inhibit the growth of microbes.

properties

IUPAC Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S2/c1-18(2)25(22,23)13-5-3-12(4-6-13)15(21)20-9-7-19(8-10-20)14-11-16-24-17-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIFHMUZKUNFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2925575.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)

![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)

![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)